molecular formula C17H23NO5 B1609404 Nilgirine CAS No. 21009-05-2

Nilgirine

Cat. No. B1609404
CAS RN: 21009-05-2
M. Wt: 321.4 g/mol
InChI Key: CRDPLWCMWMJVFE-BZOJOEQASA-N
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Description

Nilgirine is an alkaloid found in the herbs of Crotalaria mucronata . It is a type of imidazole alkaloid derived from plants.


Molecular Structure Analysis

This compound has a molecular formula of C17H23NO5 . The molecular weight is 321.37 g/mol . The structure of this compound is consistent with the structure identified by 1H-NMR .


Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Ethnobotanical and Medicinal Applications

  • Ethnobotanical Knowledge and Traditional Medicine

    Research in the Nilgiri Biosphere Reserve revealed the use of various plant species, including those similar to Nilgirine, in traditional medicine and rituals by indigenous tribes like the ‘Irulas’ and ‘Malasars’. This includes plants from the genus Tripogon, which are significant in their cultural practices and may offer potential for scientific investigation in the field of medicine (Ragupathy, Newmaster, Murugesan, & Balasubramaniam, 2009).

  • Phytochemical Analysis for Medicinal Use

    Studies on Amomum nilgiricum, a plant from the Western Ghats (similar region to this compound), identified significant phytochemical compounds with potential antibacterial, antifungal, antiviral, antioxidant, and antidiabetic properties. This highlights the potential of plant species from this region in the development of new drugs (Konappa, Udayashankar, Krishnamurthy, Pradeep, Chowdappa, & Jogaiah, 2020).

Conservation and Biodiversity

  • Conservation of Biodiversity

    Research on Nilgirianthus ciliatus, a plant endemic to the Nilgiris, focuses on its genetic diversity and phylogenetic relationships. This study aids in conservation strategies for such species, which are of medicinal interest and at risk of extinction. Understanding the genetic diversity is crucial for preserving these unique species (Rameshkumar, Pandian, Rathinapriya, Tamil Selvi, Satish, Gowrishankar, Leung, & Ramesh, 2019).

  • Documenting Medicinal Plants

    An extensive documentation of medicinal plants in the Nilgiris, including species similar to this compound, has been carried out. This includes the identification of various plants used in traditional health care by indigenous tribes. This data is essential for preserving the knowledge of medicinal uses of these plants, which could be lost due to the decline in traditional practices (Pradheeps & Poyyamoli, 2013).

Biogeographical and Ecological Aspects

  • Habitat Suitability for Endangered Species

    Research utilizing GIS tools and field surveys has been conducted to assess habitat suitability for endangered species in the Nilgiris. This kind of research is crucial for conservation efforts, as it helps in understanding the ecological requirements and distribution of species in the region (Zarri, Rahmani, Singh, & Kushwaha, 2008).

  • Ethnographic and Cultural Studies

    The Nilgiris, where plants like this compound are found, have been the subject of various ethnographic studies that shed light on the relationship between the local tribes and their use of plant resources. This includes studies on language, folklore, and cultural practices, which are interconnected with the use of local flora (Kapp, 1978).

properties

IUPAC Name

(1R,4E,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3,10,13,15,19H,4-9H2,1-2H3/b11-3+/t10-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDPLWCMWMJVFE-BZOJOEQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(CCN3CC2)OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@H](C(=O)OCC2=C3[C@@H](CCN3CC2)OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21009-05-2
Record name Nilgirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021009052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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